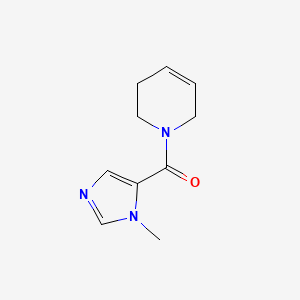![molecular formula C13H10ClFO2 B2514718 [2-(4-Chloro-3-fluorophenoxy)phenyl]methanol CAS No. 477887-07-3](/img/structure/B2514718.png)
[2-(4-Chloro-3-fluorophenoxy)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[2-(4-Chloro-3-fluorophenoxy)phenyl]methanol” is a chemical compound with the molecular formula C13H10ClFO2 . It has a molecular weight of 252.67 . The compound is liquid in its physical form .
Molecular Structure Analysis
The InChI code for “[2-(4-Chloro-3-fluorophenoxy)phenyl]methanol” is 1S/C13H10ClFO2/c14-11-6-5-10(7-12(11)15)17-13-4-2-1-3-9(13)8-16/h1-7,16H,8H2 .Physical And Chemical Properties Analysis
“[2-(4-Chloro-3-fluorophenoxy)phenyl]methanol” is a liquid . It has a molecular weight of 252.67 . The InChI code for this compound is 1S/C13H10ClFO2/c14-11-6-5-10(7-12(11)15)17-13-4-2-1-3-9(13)8-16/h1-7,16H,8H2 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research has focused on synthesizing and analyzing structural properties of compounds related to [2-(4-Chloro-3-fluorophenoxy)phenyl]methanol. For instance, the synthesis of complex compounds involving similar structural motifs has been explored, demonstrating advancements in crystallography and molecular design (Xu Liang, 2009). This work underpins the development of new materials and drugs by elucidating their molecular frameworks.
Catalysis and Functionalization
Palladium-catalyzed C-H halogenation has been applied to synthesize multi-substituted arenes, highlighting a methodological advancement over traditional approaches due to its milder reaction conditions and higher yield, selectivity, and practicality (Xiuyun Sun, Yong-Hui Sun, Yu Rao, 2014). Such methodologies are crucial for the functionalization of complex molecules, impacting pharmaceutical and materials science research.
Environmental and Material Applications
The study of novel materials for environmental decontamination and advanced material applications has utilized compounds similar to [2-(4-Chloro-3-fluorophenoxy)phenyl]methanol. Research into the methanolysis of S-aryl methylphosphonothioates, which are related to toxic byproducts from chemical warfare agents, demonstrates potential methodologies for environmental detoxification (Basab B. Dhar, D. Edwards, R. S. Brown, 2011). Additionally, the synthesis of novel photoluminescent materials through enzymatic polymerization reveals potential applications in sensor technology and electronics (Juvencio López, Erick M. Alonso-Omlin, J. Hernández-Alcántara, E. Bárzana, M. Gimeno, 2014).
Antimicrobial Activity
The synthesis and evaluation of novel compounds for antimicrobial activities have also been explored. For instance, novel 4-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-3-pyrazolyl]-2-methylphenol derivatives were synthesized and tested for antimycobacterial activities, highlighting the potential for developing new antimicrobial agents (M. A. Ali, M. Yar, 2007).
Safety and Hazards
The safety information for “[2-(4-Chloro-3-fluorophenoxy)phenyl]methanol” indicates that it has the GHS07 pictogram. The hazard statements are H302, H312, and H332, which suggest that the compound may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Mécanisme D'action
Target of Action
Similar compounds have been known to target enzymes like protoporphyrinogen oxidase (protox) .
Mode of Action
Compounds with similar structures have been found to inhibit the enzyme activity of Protox , which could potentially be a mode of action for this compound as well.
Result of Action
Similar compounds have shown anti-inflammatory activity , which could potentially be an effect of this compound as well.
Propriétés
IUPAC Name |
[2-(4-chloro-3-fluorophenoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c14-11-6-5-10(7-12(11)15)17-13-4-2-1-3-9(13)8-16/h1-7,16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWZCLMIPFIVRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OC2=CC(=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Chloro-3-fluorophenoxy)phenyl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2514635.png)

![1,7-diethyl-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2514639.png)

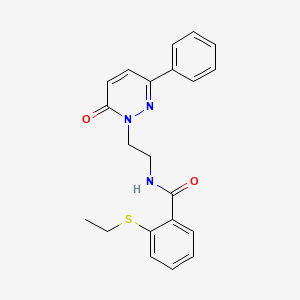
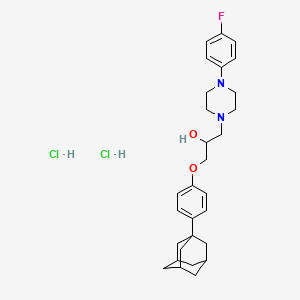

![2-(4-fluorobenzamido)-N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2514649.png)
![7-(2,5-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2514652.png)
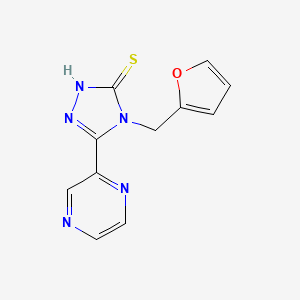

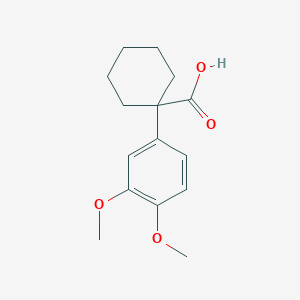
![2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2514657.png)
